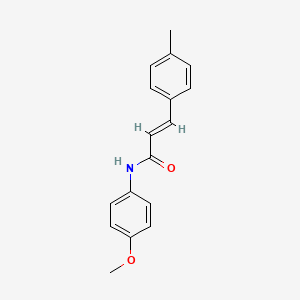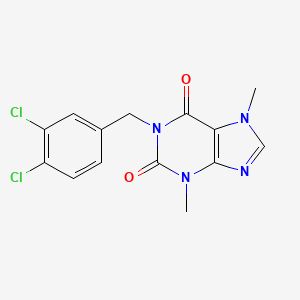![molecular formula C18H22N2O2S B5659295 N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5659295.png)
N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the specified chemical involves multi-step processes including cyclization, amidation, and Claisen type reactions. A practical method for synthesizing compounds with similar structures involves esterification followed by intramolecular reactions and hydrolysis, indicating the complexity and precision required in synthesizing such chemicals (Ikemoto et al., 2005).
Molecular Structure Analysis
Detailed structural analysis is performed through spectroscopic methods such as IR, 1H NMR, and MS spectra, essential for confirming the molecular structure of synthesized compounds. These techniques provide insights into the compound's molecular configuration, functional groups, and chemical bonding (Tang Li-jua, 2015).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, forming new compounds with potential biological activities. These reactions include condensation, cyclization, and substitution, contributing to the compound's diverse chemical properties and potential for pharmaceutical applications (Shaabani et al., 2009).
Physical Properties Analysis
While specific physical properties of the compound such as melting point, solubility, and crystalline structure are not directly reported in the available literature, these properties can be inferred from spectroscopic data and molecular structure analyses. The physical properties play a significant role in the compound's chemical behavior and its interaction with biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are closely linked to the compound's molecular structure. The presence of functional groups like thiazole, benzoxepine, and carboxamide influences the compound's chemical behavior, including its potential as a pharmacological agent. The synthesis and modification of such compounds often aim to enhance their chemical properties for specific biological activities (Haroon et al., 2018).
特性
IUPAC Name |
N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-17(23-12-19-13)7-9-20(2)18(21)15-8-10-22-16-6-4-3-5-14(16)11-15/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWOYNRGINROKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN(C)C(=O)C2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(1,3-benzodioxol-5-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5659252.png)
![5-[1-(4-methoxyphenyl)cyclopropyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5659256.png)

![[rel-(4aS,8aR)-6-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-4a(2H)-yl]methanol hydrochloride](/img/structure/B5659258.png)

![3-[(2-methylpiperidin-1-yl)carbonyl]-N-(2-pyrazin-2-ylethyl)benzenesulfonamide](/img/structure/B5659265.png)
![9-ethyl-1-methyl-4-(1H-pyrrol-2-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5659273.png)
![2-isopropyl-5-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-4-methyl-1,3-thiazole](/img/structure/B5659280.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-2-(methylthio)acetamide hydrochloride](/img/structure/B5659285.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-(tetrahydro-2H-pyran-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5659286.png)
![1-[2-(1-pyrrolidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5659292.png)

![4,6-dimethyl-2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5659312.png)